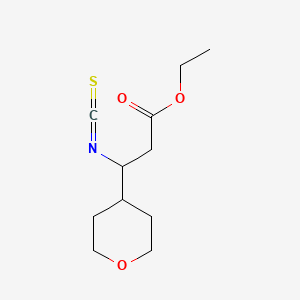
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate is a chemical compound with a unique structure that includes an isothiocyanate group and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate typically involves the reaction of ethyl 3-(oxan-4-yl)-3-oxopropanoate with a suitable isothiocyanate reagent. One common method involves the use of phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of isothiocyanate compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with suitable dipolarophiles to form cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Cycloaddition: Lewis acids or organocatalysts are often employed to facilitate the cycloaddition reactions. These reactions may require elevated temperatures or specific solvents to proceed efficiently.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.
Cyclic Compounds: Resulting from cycloaddition reactions, these compounds can have diverse structures depending on the dipolarophile used.
Scientific Research Applications
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of cyclic compounds.
Biological Studies: The compound’s reactivity with amines makes it useful in the modification of biomolecules for studying protein-ligand interactions.
Medicinal Chemistry:
Industrial Applications: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines. This reaction forms a thiourea linkage, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(oxan-4-yl)-3-oxopropanoate: A precursor in the synthesis of ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate.
Phenyl Isothiocyanate: A commonly used isothiocyanate reagent in organic synthesis.
Uniqueness
This compound is unique due to the presence of both an isothiocyanate group and an oxan-4-yl group in its structure. This combination imparts distinct reactivity and potential for forming diverse chemical products. Its ability to undergo both nucleophilic substitution and cycloaddition reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C11H17NO3S/c1-2-15-11(13)7-10(12-8-16)9-3-5-14-6-4-9/h9-10H,2-7H2,1H3 |
InChI Key |
RTOFGPMHMVEYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCOCC1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















